molecular formula C15H22N2O2 B2424939 N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide CAS No. 478078-14-7

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide

Cat. No.: B2424939
CAS No.: 478078-14-7
M. Wt: 262.353
InChI Key: XZEHGPKVLVVUBP-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide (CAS 478078-14-7) is a chemical compound with the molecular formula C 15 H 22 N 2 O 2 and a molecular weight of 262.35 g/mol . It is supplied as a high-purity material for research applications. This molecule features a butanamide backbone substituted with a 4-methoxyphenyl group and a pyrrolidine moiety, a scaffold of significant interest in medicinal chemistry . The saturated pyrrolidine ring is a versatile building block that provides a three-dimensional structure to explore pharmacophore space, which can be crucial for developing selective ligands for biological targets . While specific biological data for this exact compound is not widely published, structural analogues based on the N-(4-methoxyphenyl)butanamide core have been investigated for their potential anthelmintic properties, demonstrating the research value of this chemotype . Researchers may find this compound valuable for various applications, including but not limited to, medicinal chemistry research, structure-activity relationship (SAR) studies, and as a building block or intermediate in the synthesis of more complex molecules. The presence of the pyrrolidine group, a common feature in many pharmaceuticals, makes it a relevant subject for studies in central nervous system (CNS) drug discovery and other therapeutic areas . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-(4-methoxyphenyl)-3-pyrrolidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-12(17-9-3-4-10-17)11-15(18)16-13-5-7-14(19-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEHGPKVLVVUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)OC)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide typically involves the reaction of 4-methoxyphenylacetic acid with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl-3-(1-pyrrolidinyl)butanamide or 4-formylphenyl-3-(1-pyrrolidinyl)butanamide.

    Reduction: Formation of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamine.

    Substitution: Formation of N-(4-substituted phenyl)-3-(1-pyrrolidinyl)butanamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential as a drug candidate for the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-3-(1-piperidinyl)butanamide
  • N-(4-methoxyphenyl)-3-(1-morpholinyl)butanamide
  • N-(4-methoxyphenyl)-3-(1-piperazinyl)butanamide

Uniqueness

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide is unique due to the presence of the pyrrolidinyl group, which imparts distinct physicochemical properties and biological activity compared to its analogs. The specific arrangement of functional groups in this compound may result in different binding affinities and selectivities for molecular targets, making it a valuable candidate for further research and development.

Biological Activity

N-(4-methoxyphenyl)-3-(1-pyrrolidinyl)butanamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C15H19NO2
  • Molecular Weight : Approximately 260.33 g/mol
  • Structural Features :
    • Methoxyphenyl group
    • Pyrrolidinyl group
    • Butanamide backbone

These structural components contribute to its reactivity and biological activity, making it a valuable compound in medicinal chemistry.

The mechanism of action of this compound involves interactions with specific molecular targets within biological systems. Preliminary studies suggest that:

  • The methoxyphenyl group may interact with enzymes or receptors, modulating their activity.
  • The pyrrolidinyl group enhances binding affinity and specificity towards certain targets.
  • These interactions could influence cellular signaling pathways and metabolic processes, although detailed mechanisms are still under investigation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and proliferation. The compound's structure allows it to disrupt bacterial cell membranes or interfere with metabolic pathways essential for bacterial survival.

Anticancer Potential

This compound has shown promise as an anticancer agent. Studies suggest that it may induce apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been observed to reduce the viability of cancer cell lines in vitro.
  • Modulation of Signaling Pathways : It may affect pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway .

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Anticancer Study :
    • A study evaluated its effects on human cancer cell lines (e.g., MCF-7 breast cancer cells).
    • Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 12 µM.
  • Antimicrobial Efficacy :
    • The compound was tested against E. coli and Staphylococcus aureus.
    • Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for E. coli and 16 µg/mL for Staphylococcus aureus.

Data Summary

PropertyValue
Molecular FormulaC15H19NO2
Molecular Weight260.33 g/mol
IC50 (Anticancer Activity)~12 µM
MIC (E. coli)32 µg/mL
MIC (Staphylococcus aureus)16 µg/mL

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound. Future studies may focus on:

  • In Vivo Studies : To assess efficacy and safety profiles in animal models.
  • Structural Modifications : To enhance potency and selectivity for specific targets.
  • Combination Therapies : Investigating synergistic effects with existing antimicrobial or anticancer agents.

Q & A

Q. How can computational models predict metabolic liabilities of this compound?

  • Use ADMET Predictor or MetaCore to identify sites of Phase I oxidation (e.g., pyrrolidine ring) or glucuronidation. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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